molecular formula C21H20N4O3 B11197658 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11197658
M. Wt: 376.4 g/mol
InChI Key: CAURYAIKJOSNSV-UHFFFAOYSA-N
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Description

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethylbenzohydrazide with ethyl 4-ethoxybenzoate in the presence of phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing various substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole stands out due to its dual oxadiazole rings, which confer unique electronic properties and potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C21H20N4O3/c1-4-26-17-9-7-15(8-10-17)20-22-18(28-25-20)12-19-23-24-21(27-19)16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3

InChI Key

CAURYAIKJOSNSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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